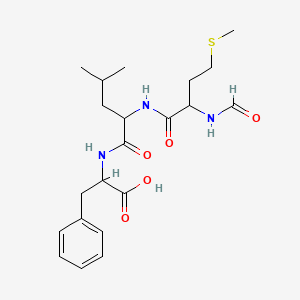

N-Formyl-Met-Leu-Phe

Übersicht

Beschreibung

N-Formylmethionine-leucyl-phenylalanine, commonly known as fMet-Leu-Phe, is a tripeptide that plays a crucial role in the immune response. It is a potent chemoattractant for neutrophils, which are a type of white blood cell involved in the body’s defense against infections. This compound is recognized by specific receptors on the surface of neutrophils, leading to their activation and migration towards the site of infection .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Formylmethionyl-leucyl-phenylalanin erfolgt in der Regel durch schrittweise Kupplung von Aminosäuren. Der Prozess beginnt mit der Schutzgruppe der Aminogruppe von Methionin, gefolgt von der Kupplung von Leucin und Phenylalanin. Der letzte Schritt beinhaltet die Formylierung des Methioninrests. Die Reaktionsbedingungen umfassen oft die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Formylmethionyl-leucyl-phenylalanin beinhaltet großtechnische Peptidsynthesetechniken. Die Festphasenpeptidsynthese (SPPS) wird häufig eingesetzt, wobei das Peptid an einem festen Harzträger aufgebaut wird. Dieses Verfahren ermöglicht die effiziente und automatisierte Synthese von Peptiden und ist daher für die großtechnische Produktion geeignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Formylmethionyl-leucyl-phenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Die Formylgruppe kann zu einer Hydroxymethylgruppe reduziert werden.

Substitution: Das Peptid kann Substitutionsreaktionen an den Aminosäureseitenketten eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Methioninsulfoxid, Methioninsulfon.

Reduktion: Hydroxymethylderivat des Peptids.

Substitution: Substituierte Derivate an den Aminosäureseitenketten.

Wissenschaftliche Forschungsanwendungen

Chemotaxis Studies

N-Formyl-Met-Leu-Phe is widely used in chemotaxis assays to study the movement of neutrophils towards sites of infection or inflammation. It has been shown to induce directional migration in neutrophils, which is essential for understanding immune responses .

Key Findings:

- Neutrophil Activation: fMLF activates polymorphonuclear leukocytes (PMNs) through pathways involving phosphoinositide 3-kinase and p38 MAPK .

- Dose-Response Relationship: The adherence of neutrophils to vascular endothelial cells increases in a dose-dependent manner when exposed to fMLF, indicating its potential role in inflammatory processes .

Inflammation Research

In the context of inflammation, this compound is utilized to investigate how neutrophils respond to inflammatory stimuli. The peptide's ability to activate FPRs leads to increased production of pro-inflammatory mediators and enhances the inflammatory response .

Case Study:

- A study demonstrated that fMLF could inhibit the bactericidal activity of PMNs in fibrin gels, suggesting that it may affect the efficiency of immune responses during infections .

Pharmacological Studies

The pharmacological implications of this compound include its potential use in drug development aimed at modulating immune responses. Understanding how fMLF interacts with FPRs can lead to novel therapeutic approaches for conditions characterized by excessive inflammation or impaired immune function .

Research Insights:

- Inhibitors targeting FPRs have been studied alongside fMLF to assess their effects on neutrophil functions such as superoxide generation and elastase release .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemotaxis Studies | Induces neutrophil migration towards infection sites | Enhances adherence to endothelial cells |

| Inflammation Research | Investigates inflammatory responses mediated by neutrophils | Inhibits PMN bactericidal activity in some contexts |

| Pharmacological Studies | Explores potential therapeutic uses for modulating immune responses | Insights into drug development targeting FPRs |

Wirkmechanismus

N-Formylmethionine-leucyl-phenylalanine exerts its effects by binding to specific receptors on the surface of neutrophils, known as formyl peptide receptors. This binding triggers a signaling cascade involving the activation of G-proteins, leading to the mobilization of intracellular calcium and the release of superoxide anions. These events result in the activation and migration of neutrophils towards the site of infection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Formylmethionyl-isoleucyl-phenylalanin (fMet-Ile-Phe)

- N-Formylmethionyl-valyl-phenylalanin (fMet-Val-Phe)

- N-Formylmethionyl-tryptophyl-phenylalanin (fMet-Trp-Phe)

Einzigartigkeit

N-Formylmethionyl-leucyl-phenylalanin zeichnet sich durch seine hohe Affinität zu Formylpeptidrezeptoren und seine starke Chemoattraktansaktivität aus. Im Vergleich zu anderen ähnlichen Verbindungen wird es aufgrund seiner gut charakterisierten Eigenschaften und robusten biologischen Aktivität häufig als Standard in Studien zur Neutrophilenchemotaxis verwendet .

Biologische Aktivität

N-Formyl-Met-Leu-Phe (fMLF) is a chemotactic peptide that plays a significant role in the immune response, particularly in the activation and migration of neutrophils. This article explores the biological activity of fMLF, highlighting its mechanisms of action, effects on leukocytes, and its applications in research.

Overview of this compound

This compound is an endogenous peptide derived from bacterial protein synthesis, characterized by the presence of N-formylmethionine. It acts primarily as an agonist for the formyl peptide receptor 1 (FPR1), which is crucial for mediating various neutrophil functions such as chemotaxis, superoxide production, and degranulation.

The biological activity of fMLF involves several key mechanisms:

- Chemotaxis : fMLF induces chemotaxis in neutrophils by activating FPR1, leading to directed movement towards sites of infection or inflammation. The potency of fMLF as a chemotactic agent is observed at nanomolar concentrations for human neutrophils but requires higher concentrations for mouse neutrophils .

- Cell Activation : Upon binding to FPR1, fMLF stimulates several intracellular signaling pathways, including the activation of phosphoinositide 3-kinase (PI3K) and MAPK pathways. This results in increased intracellular calcium levels, actin polymerization, and enhanced phagocytic activity .

- Inhibition of Neutrophil Functions : Interestingly, while fMLF promotes chemotaxis and activation, it can also inhibit certain neutrophil functions under specific conditions. For example, in fibrin gel environments, fMLF has been shown to reduce neutrophil migration and bactericidal activity against pathogens like Staphylococcus epidermidis .

Table 1: Summary of Biological Activities of fMLF

Case Studies

- Neutrophil Chemotaxis Assays : Studies using Zigmond chambers have demonstrated that fMLF creates a gradient that significantly enhances neutrophil migration. In experiments with PI3Kγ-deficient neutrophils, a loss of directional movement was observed, indicating the importance of this pathway in mediating fMLF-induced chemotaxis .

- Comparative Potency Studies : Research comparing the effects of fMLF with other formyl peptides from different bacterial sources revealed that while fMLF is highly effective in humans, its potency is markedly reduced in mouse models. This highlights species-specific differences in receptor sensitivity and signaling pathways .

- Inhibition Mechanisms : A study investigating the inhibitory effects of fMLF on PMN functions found that it could promote bacterial virulence by reducing the bactericidal activity of neutrophils in fibrin environments. This suggests a complex role for fMLF beyond mere activation, potentially modulating immune responses based on environmental context .

Eigenschaften

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQROPMIIGLWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59880-97-6 | |

| Record name | N-Formylmethionine leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059880976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC350593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Formyl-Met-Leu-Phe acts as a potent chemoattractant for phagocytic leukocytes like neutrophils and macrophages. [] It exerts its effects by binding to specific G protein-coupled receptors on the surface of these cells, primarily the N-formyl peptide receptor (FPR) family, including FPR1 and FPRL1. [, , ] This binding triggers a cascade of intracellular signaling events, leading to various functional responses:

- Chemotaxis: fMLF binding guides the directional migration of neutrophils towards the source of the peptide, typically a site of bacterial infection. [, , , , ]

- Degranulation: fMLF stimulates the release of antimicrobial substances and enzymes stored in neutrophil granules, contributing to the elimination of pathogens. [, , , ]

- Superoxide Production: fMLF triggers the production of reactive oxygen species (ROS) like superoxide anions by activating the NADPH oxidase complex in neutrophils. [, , , , , , , , ]

- Actin Reorganization: fMLF binding induces changes in the actin cytoskeleton of neutrophils, facilitating cell movement and morphological changes associated with chemotaxis and phagocytosis. [, , ]

- Calcium Mobilization: fMLF binding leads to a rapid and transient increase in intracellular calcium levels, acting as a secondary messenger in downstream signaling pathways. [, , , ]

ANone: While the provided research primarily focuses on the biological activity of fMLF, it is a tripeptide composed of the following amino acids:

ANone: The provided research focuses on the biological activity and signaling pathways of fMLF rather than its material compatibility or stability under various conditions. These aspects are less relevant to its role as a signaling molecule in biological systems.

ANone: this compound itself does not possess catalytic properties. It functions as a signaling molecule, binding to receptors and triggering downstream cellular responses. It is not an enzyme or catalyst involved in chemical reactions.

A: Yes, computational methods have been employed to investigate fMLF. One study used molecular dynamics simulations to study the activation mechanism of the ALX/FPR2 receptor, a target of fMLF. [] These simulations provided insights into the conformational changes the receptor undergoes upon binding to fMLF and another agonist, AT-RvD1, highlighting key residues involved in the activation process. This type of computational analysis helps visualize and understand receptor-ligand interactions at a molecular level.

ANone: Several studies have investigated the SAR of fMLF and its analogues:

- N-terminal Formylation: The formyl group at the N-terminus is crucial for activity. Peptides lacking this modification show significantly reduced or abolished activity. [, ]

- Amino Acid Substitutions: Replacing specific amino acids within the tripeptide sequence can alter its potency and selectivity for different FPR subtypes. For instance, replacing methionine with norleucine can enhance activity. [, , ]

- Peptide Length and Modifications: Studies on longer peptides containing the fMLF sequence and various modifications provide valuable insights into the structural features impacting receptor binding and activation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.